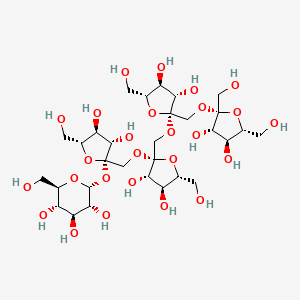

1F-Fructofuranosylnystose

Übersicht

Beschreibung

1F-Fructofuranosylnystose ist eine Art Fructooligosaccharid, ein Kohlenhydrat, das aus kurzen Ketten von Fructosemolekülen besteht. Es ist bekannt für seine präbiotischen Eigenschaften, d. h. es fördert das Wachstum von nützlichen Bakterien im Darm. Diese Verbindung kommt natürlicherweise in verschiedenen Pflanzen vor und wird aufgrund ihrer gesundheitlichen Vorteile häufig als Lebensmittelzutat verwendet .

Wissenschaftliche Forschungsanwendungen

1F-Fructofuranosylnystose hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Kohlenhydratchemie und enzymatischer Reaktionen verwendet.

Biologie: Untersucht für seine Rolle bei der Förderung der Darmgesundheit durch Steigerung des Wachstums von nützlichen Bakterien wie Bifidobakterien.

Medizin: Für sein Potenzial zur Verbesserung der Verdauungsgesundheit und zur Vorbeugung von Magen-Darm-Erkrankungen untersucht.

Industrie: Wird als kalorienarmer Süßstoff und als funktionelle Lebensmittelzutat aufgrund seiner präbiotischen Eigenschaften verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine präbiotische Aktivität aus. Es stimuliert selektiv das Wachstum von nützlichen Darmbakterien, wie z. B. Bifidobakterien, indem es als Substrat für ihre Fermentation dient. Dies führt zur Produktion von kurzkettigen Fettsäuren, die verschiedene gesundheitliche Vorteile haben, darunter eine verbesserte Darmgesundheit und eine verstärkte Immunfunktion .

Ähnliche Verbindungen:

1-Kestose: Ein weiteres Fructooligosaccharid mit ähnlichen präbiotischen Eigenschaften, jedoch kürzerer Kettenlänge.

Nystose: Ähnlich in der Struktur, jedoch mit einer Fructose-Einheit weniger als this compound.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Kettenlänge und der Anzahl der Fructose-Einheiten, die es enthält. Diese Struktur ermöglicht es ihm, unterschiedliche präbiotische Wirkungen zu haben und es besonders effektiv bei der Förderung des Wachstums bestimmter nützlicher Bakterien zu machen .

Wirkmechanismus

Target of Action

1F-Fructofuranosylnystose is a type of Fructooligosaccharides (FOSs), which are naturally occurring sugars . The primary targets of this compound are the beneficial bacteria in our gut, such as bifidobacteria .

Mode of Action

This compound interacts with its targets by serving as a food source for these beneficial bacteria . As these bacteria consume this compound, they proliferate and become more predominant in the gut, thereby promoting a healthier gut microbiome .

Biochemical Pathways

The consumption of this compound by beneficial bacteria affects the biochemical pathways related to gut health . As these bacteria metabolize this compound, they produce short-chain fatty acids, which have been shown to have numerous health benefits, including supporting gut health and function .

Pharmacokinetics

Instead, it passes through the digestive tract until it reaches the gut, where it is metabolized by beneficial bacteria .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the promotion of a healthy gut microbiome . By serving as a food source for beneficial bacteria, this compound helps these bacteria proliferate and become more predominant in the gut . This can lead to improved gut health and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients in the gut can affect the metabolism of this compound by beneficial bacteria . Additionally, factors such as pH and temperature can potentially impact the stability of this compound .

Biochemische Analyse

Biochemical Properties

1F-Fructofuranosylnystose plays a significant role in biochemical reactions, particularly in the gut microbiota. It is known to interact with enzymes such as β-fructofuranosidase, which hydrolyzes the fructose units. This interaction is crucial for the breakdown and utilization of this compound by gut bacteria. Additionally, this compound interacts with proteins involved in the transport and metabolism of carbohydrates, facilitating its absorption and utilization in the body .

Cellular Effects

This compound has been shown to influence various cellular processes. In gastric epithelial cells, it has a protective effect against ethanol-induced injury by modulating oxidative stress and inflammation. This is achieved through the activation of the Keap1/Nrf2 and NLRP3 inflammasome signaling pathways. The compound enhances cell viability, reduces oxidative stress, and mitigates inflammation, thereby promoting cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to β-fructofuranosidase, facilitating the hydrolysis of fructose units. This interaction is essential for the compound’s prebiotic effects, as it promotes the growth of beneficial gut bacteria. Additionally, this compound activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as HO-1, SOD1, and SOD2. This activation helps in reducing oxidative stress and inflammation in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature and pH. Long-term studies have shown that this compound maintains its prebiotic effects over extended periods, promoting the growth of beneficial gut bacteria and enhancing cellular health .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound promotes the growth of beneficial gut bacteria and enhances immune responses. At higher doses, it may cause gastrointestinal discomfort and other adverse effects. It is essential to determine the optimal dosage to maximize the health benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the gut microbiota. It is metabolized by enzymes such as β-fructofuranosidase, which hydrolyzes the fructose units. This process leads to the production of short-chain fatty acids, which have numerous health benefits, including improved gut health and enhanced immune function. The compound also influences metabolic flux and metabolite levels, contributing to its prebiotic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is absorbed in the small intestine and transported to various tissues, where it exerts its prebiotic effects. It is also distributed to the colon, where it promotes the growth of beneficial gut bacteria. The localization and accumulation of this compound in specific tissues are crucial for its biological activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. This localization is essential for the compound’s role in modulating cellular processes and promoting cellular health .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1F-Fructofuranosylnystose wird durch die enzymatische Transfructosylierung von Saccharose synthetisiert. Dieser Prozess beinhaltet die Verwendung von Fructosyltransferase-Enzymen, die Fructose-Einheiten auf Saccharose übertragen und so Fructooligosaccharide bilden. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, einschließlich spezifischer pH- und Temperaturwerte .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von mikrobiellen Enzymen, insbesondere von Pilzen wie Aspergillus und Penicillium. Der Prozess umfasst die Fermentation von Saccharose mit diesen Enzymen, gefolgt von Reinigungsschritten unter Verwendung von Techniken wie Aktivkohle und Ionenaustauscherharzen zur Entfernung von Verunreinigungen .

Analyse Chemischer Reaktionen

Reaktionstypen: 1F-Fructofuranosylnystose unterliegt hauptsächlich Hydrolysereaktionen, bei denen es durch Enzyme wie Fructosidasen zu einfacheren Zuckern abgebaut wird. Es kann auch an Glykosylierungsreaktionen teilnehmen, bei denen es als Donor von Fructose-Einheiten an andere Moleküle fungiert .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Enzyme wie Fructosidasen unter schwach sauren Bedingungen.

Glykosylierung: Enzyme wie Fructosyltransferasen unter neutralem pH und moderaten Temperaturen.

Hauptprodukte:

Hydrolyse: Fructose und Glucose.

Glykosylierung: Verschiedene Fructooligosaccharide mit unterschiedlichen Polymerisationsgraden.

Vergleich Mit ähnlichen Verbindungen

1-Kestose: Another fructooligosaccharide with similar prebiotic properties but a shorter chain length.

Nystose: Similar in structure but with one less fructose unit compared to 1F-Fructofuranosylnystose.

Uniqueness: this compound is unique due to its specific chain length and the number of fructose units it contains. This structure allows it to have distinct prebiotic effects and makes it particularly effective in promoting the growth of certain beneficial bacteria .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTKVQQLMHZOKP-NEJDVEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974839 | |

| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59432-60-9 | |

| Record name | 1F-Fructofuranosylnystose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059432609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRUCTOSYLNYSTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2S93VI5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)